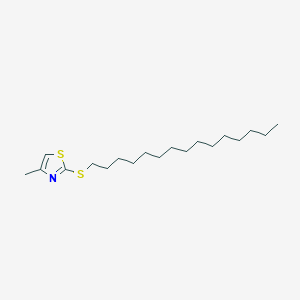
4-Methyl-2-(pentadecylsulfanyl)-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2-(pentadecylsulfanyl)-1,3-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by a methyl group at the 4-position and a pentadecylsulfanyl group at the 2-position of the thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(pentadecylsulfanyl)-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-bromo-4-methylthiazole with pentadecylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
4-Methyl-2-(pentadecylsulfanyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the attached alkyl chain.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methyl or pentadecylsulfanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified thiazole derivatives.
Substitution: Various substituted thiazole compounds depending on the reagents used.
科学研究应用
4-Methyl-2-(pentadecylsulfanyl)-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Methyl-2-(pentadecylsulfanyl)-1,3-thiazole involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the thiazole ring can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s lipophilic alkyl chain allows it to interact with cell membranes, potentially affecting membrane-bound proteins and receptors.
相似化合物的比较
Similar Compounds
2-Methylthiazole: Lacks the pentadecylsulfanyl group, making it less lipophilic.
4-Methylthiazole: Similar structure but without the long alkyl chain.
2-(Pentadecylsulfanyl)thiazole: Similar but lacks the methyl group at the 4-position.
Uniqueness
4-Methyl-2-(pentadecylsulfanyl)-1,3-thiazole is unique due to the combination of its thiazole ring, methyl group, and long alkyl chain. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactions, making it valuable for various applications.
属性
CAS 编号 |
89861-51-8 |
|---|---|
分子式 |
C19H35NS2 |
分子量 |
341.6 g/mol |
IUPAC 名称 |
4-methyl-2-pentadecylsulfanyl-1,3-thiazole |
InChI |
InChI=1S/C19H35NS2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-19-20-18(2)17-22-19/h17H,3-16H2,1-2H3 |
InChI 键 |
PSOYFIGQSIKASF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCSC1=NC(=CS1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


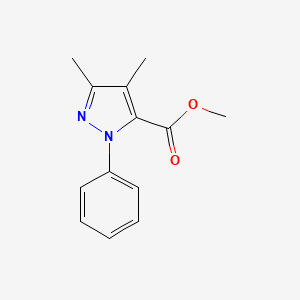
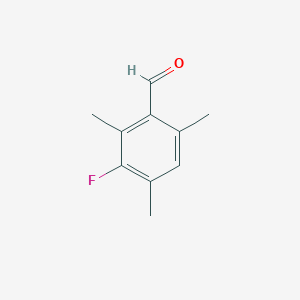
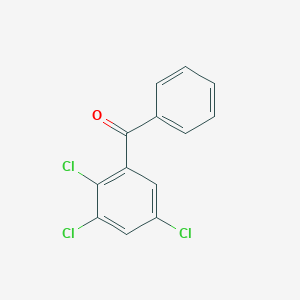

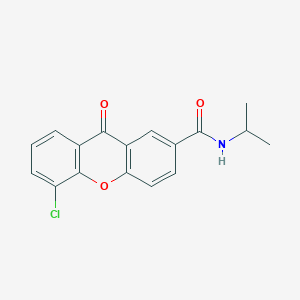
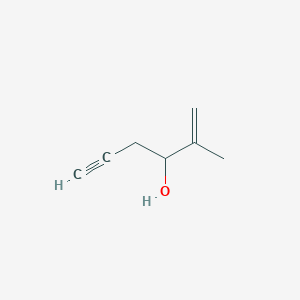


![Benzenesulfonamide, 2,5-dichloro-N-[4-(phenylazo)phenyl]-](/img/structure/B14387801.png)
![5-Methyl-4,5,6,7,8,9-hexahydro-4,8-methano[1,3]thiazolo[4,5-c]azocine](/img/structure/B14387802.png)
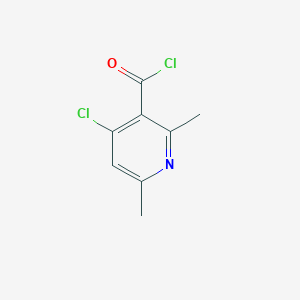


![Piperidine, 1-ethyl-4-[4-(4-methoxyphenyl)-2-thiazolyl]-](/img/structure/B14387839.png)
